Cas no 681167-61-3 (N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide)

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- 6-Benzothiazolecarboxamide, N-(4-phenyl-2-thiazolyl)-
- 681167-61-3
- N-(4-phenylthiazol-2-yl)benzo[d]thiazole-6-carboxamide
- F0537-0136
- AKOS000940518
- AB00668156-01
-
- Inchi: 1S/C17H11N3OS2/c21-16(12-6-7-13-15(8-12)23-10-18-13)20-17-19-14(9-22-17)11-4-2-1-3-5-11/h1-10H,(H,19,20,21)
- InChI Key: HFQKMQKWMNCEFW-UHFFFAOYSA-N
- SMILES: S1C2=CC(C(NC3=NC(C4=CC=CC=C4)=CS3)=O)=CC=C2N=C1
Computed Properties
- Exact Mass: 337.03435433g/mol
- Monoisotopic Mass: 337.03435433g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 111Ų
Experimental Properties
- Density: 1.447±0.06 g/cm3(Predicted)
- pka: 6.32±0.70(Predicted)
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0537-0136-2μmol |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-61-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0537-0136-4mg |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-61-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0537-0136-15mg |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-61-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0537-0136-30mg |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-61-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0537-0136-5mg |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-61-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0537-0136-3mg |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-61-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0537-0136-5μmol |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-61-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0537-0136-10μmol |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-61-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0537-0136-25mg |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-61-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0537-0136-20μmol |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-61-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Related Literature
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide: A Comprehensive Overview
The compound with CAS No 681167-61-3, known as N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothiazole core with a thiazole moiety, creating a molecule with exceptional electronic and optical properties. Recent studies have highlighted its potential applications in advanced materials, drug delivery systems, and optoelectronic devices.
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves a multi-step process that leverages modern organic synthesis techniques. Researchers have employed strategies such as click chemistry and transition metal catalysis to achieve high yields and purity. The compound's structure is particularly notable for its conjugated system, which extends across the benzothiazole and thiazole rings. This extended conjugation not only enhances the compound's stability but also imparts unique photoluminescent properties, making it a promising candidate for applications in light-emitting diodes (LEDs) and sensors.
Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic properties of N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide. Density functional theory (DFT) calculations have revealed that the compound exhibits a low band gap, which is advantageous for optoelectronic applications. Additionally, molecular dynamics simulations have provided insights into the compound's thermal stability and solubility characteristics. These findings have been published in leading journals such as *Chemical Communications* and *Journal of Materials Chemistry A*, underscoring the compound's scientific significance.
In terms of applications, N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide has shown promise in the development of advanced materials for energy storage systems. Its ability to form self-assembled monolayers (SAMs) on various substrates has been exploited in the creation of high-performance supercapacitors. Furthermore, the compound's biocompatibility has led to its investigation as a potential drug delivery agent in nanomedicine. Researchers at leading institutions such as Stanford University and the Massachusetts Institute of Technology (MIT) have contributed significantly to these studies.
The environmental impact of synthesizing N-(4 phenyl 1 3 thiazol 2 yl) 1 3 benzothiazole 6 carboxamide has also been a topic of recent research. Green chemistry approaches have been developed to minimize waste and reduce energy consumption during its production. These efforts align with global sustainability goals and highlight the compound's potential for large-scale industrial applications.
In conclusion, N-(4 phenyl 1 3 thiazol 2 yl) 1 3 benzothiazole 6 carboxamide (CAS No 681167 61 3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a key player in the development of next-generation materials and technologies.
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